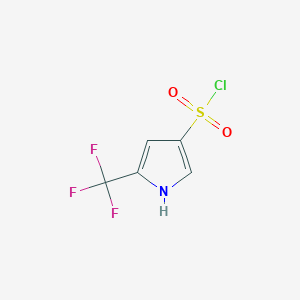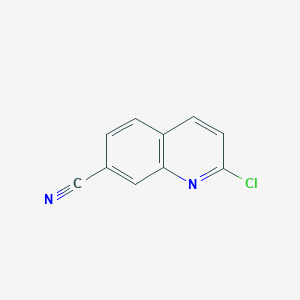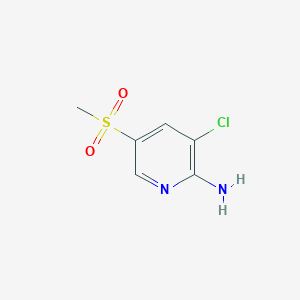
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine
Übersicht
Beschreibung
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine, also known as “4M5TPA”, is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. This compound has a variety of uses, ranging from its use as a chemical reagent to its use as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Modifications at different positions on the thiazole moiety can lead to new molecules with potent antimicrobial activities .
Anticancer Activity
Thiazoles have been studied for their potential in cancer treatment. The structural features of thiazole compounds, including 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine , may be synthesized and screened for antitumor properties. Some thiazole derivatives have shown cytotoxicity against various human tumor cell lines .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief medications. Research into the specific pathways and mechanisms by which these compounds exert their effects could lead to significant advancements in the field .
Antiviral and Antiretroviral Applications
Given the ongoing need for effective antiviral agents, thiazole derivatives such as 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine could be valuable in the design and synthesis of new drugs to combat viral infections, including HIV .
Neuroprotective Properties
Thiazole compounds have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. Investigating the neuroprotective effects of this compound could open up new avenues for treating neurodegenerative disorders .
Antidiabetic Potential
The role of thiazole derivatives in modulating blood sugar levels and their potential use as antidiabetic agents is another area of interest. Studies could focus on how these compounds interact with insulin receptors and influence glucose metabolism .
Antioxidant Effects
Thiazoles are also recognized for their antioxidant properties. Research into the ability of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine to scavenge free radicals could lead to its application in preventing oxidative stress-related diseases .
Industrial Applications
Beyond pharmaceuticals, thiazole derivatives find applications in various industries, such as in the synthesis of dyes, pigments, and as catalysts. The compound could be evaluated for its utility in these areas, potentially leading to new materials with enhanced properties .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities and are part of many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity . .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to describe the molecular and cellular effects of its action.
Eigenschaften
IUPAC Name |
4-methyl-5-[2-(2-methylbutan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-5-13(3,4)11-15-7-6-9(17-11)10-8(2)16-12(14)18-10/h6-7H,5H2,1-4H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMDSHTZLECLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



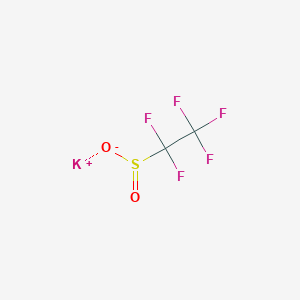
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
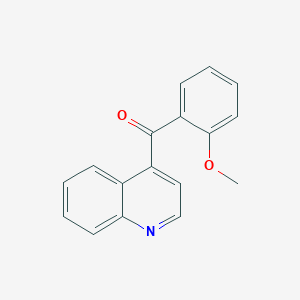

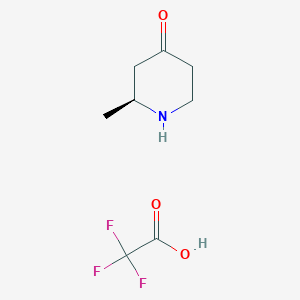
![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)

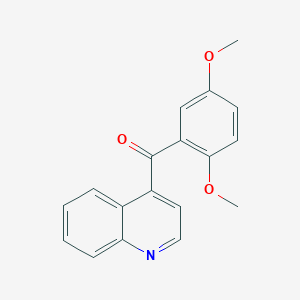
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
